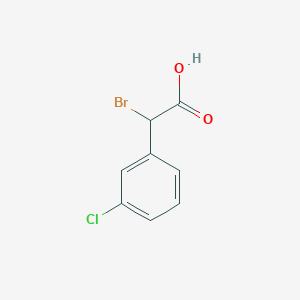
2-Bromo-2-(3-chlorophenyl)acetic acid
描述
2-Bromo-2-(3-chlorophenyl)acetic acid is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a bromine atom and a 3-chlorophenyl group
Synthetic Routes and Reaction Conditions:
Bromination of 3-chlorophenylacetic acid: One common method involves the bromination of 3-chlorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs at room temperature and yields this compound.
Grignard Reaction: Another method involves the reaction of 3-chlorobenzyl bromide with magnesium in dry ether to form a Grignard reagent, which is then reacted with carbon dioxide to yield the desired product after acidification.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-(3-chlorophenyl)ethanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution: 2-Hydroxy-2-(3-chlorophenyl)acetic acid.
Oxidation: 2-(3-Chlorophenyl)acetic acid.
Reduction: 2-(3-Chlorophenyl)ethanol.
生化分析
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
科学研究应用
2-Bromo-2-(3-chlorophenyl)acetic acid is used as an intermediate in the synthesis of various biologically active compounds. It is particularly valuable in the pharmaceutical industry for the development of drugs with antithrombotic and anti-inflammatory properties. Additionally, it is used in organic synthesis as a building block for more complex molecules.
作用机制
The mechanism of action of 2-Bromo-2-(3-chlorophenyl)acetic acid involves its ability to act as a precursor to active pharmaceutical ingredients. The bromine and chlorine atoms in the compound can participate in various biochemical interactions, influencing the activity of enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and the derivative being synthesized.
相似化合物的比较
- 2-Bromo-2-(2-chlorophenyl)acetic acid
- 2-Bromo-2-(4-chlorophenyl)acetic acid
- 2-Bromo-2-(3-fluorophenyl)acetic acid
Comparison: 2-Bromo-2-(3-chlorophenyl)acetic acid is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and the types of derivatives that can be synthesized. Compared to its analogs, it may offer different pharmacological properties and reactivity patterns, making it a valuable compound for specific synthetic and pharmaceutical applications.
属性
IUPAC Name |
2-bromo-2-(3-chlorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVWXWKXCZRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
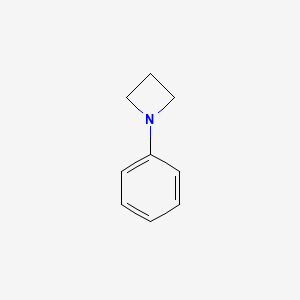
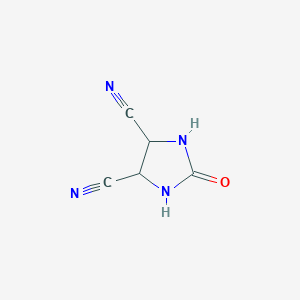
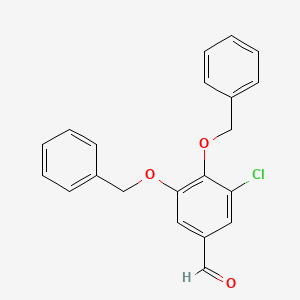
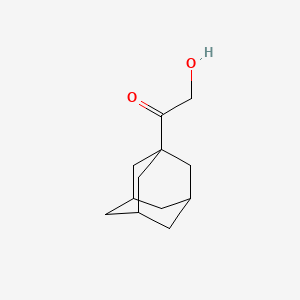

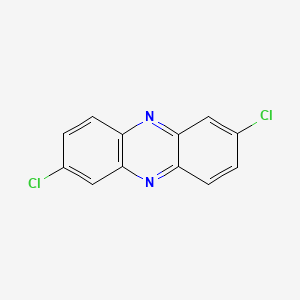
![Disiloxane, 1,3-bis[2-(1,3-dioxolan-2-yl)ethyl]-1,1,3,3-tetramethyl-](/img/structure/B3189594.png)

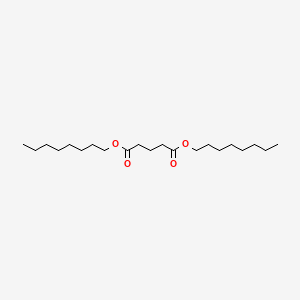
![Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3189618.png)


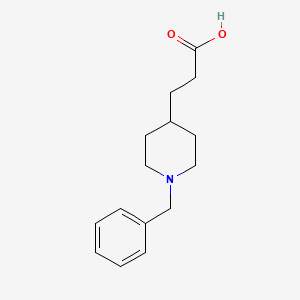
![7-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B3189646.png)
